Galanin(3-29) (pig)

Description

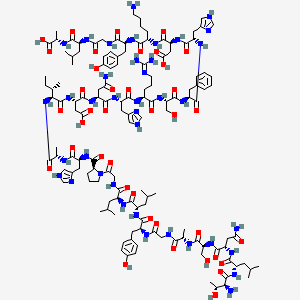

Properties

Molecular Formula |

C133H199N39O39 |

|---|---|

Molecular Weight |

2968.2 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C133H199N39O39/c1-15-68(10)108(171-110(188)70(12)151-116(194)90(46-76-53-140-61-147-76)166-129(207)99-27-22-38-172(99)104(182)58-146-111(189)83(39-64(2)3)157-117(195)85(41-66(6)7)158-119(197)88(45-75-30-34-80(177)35-31-75)154-102(180)56-144-109(187)69(11)150-127(205)97(59-173)170-124(202)94(50-101(136)179)163-118(196)86(42-67(8)9)167-130(208)107(137)72(14)175)131(209)168-96(52-106(185)186)126(204)164-93(49-100(135)178)123(201)162-91(47-77-54-141-62-148-77)121(199)156-82(26-21-37-143-133(138)139)114(192)169-98(60-174)128(206)160-89(43-73-23-17-16-18-24-73)120(198)161-92(48-78-55-142-63-149-78)122(200)165-95(51-105(183)184)125(203)155-81(25-19-20-36-134)113(191)159-87(44-74-28-32-79(176)33-29-74)112(190)145-57-103(181)153-84(40-65(4)5)115(193)152-71(13)132(210)211/h16-18,23-24,28-35,53-55,61-72,81-99,107-108,173-177H,15,19-22,25-27,36-52,56-60,134,137H2,1-14H3,(H2,135,178)(H2,136,179)(H,140,147)(H,141,148)(H,142,149)(H,144,187)(H,145,190)(H,146,189)(H,150,205)(H,151,194)(H,152,193)(H,153,181)(H,154,180)(H,155,203)(H,156,199)(H,157,195)(H,158,197)(H,159,191)(H,160,206)(H,161,198)(H,162,201)(H,163,196)(H,164,204)(H,165,200)(H,166,207)(H,167,208)(H,168,209)(H,169,192)(H,170,202)(H,171,188)(H,183,184)(H,185,186)(H,210,211)(H4,138,139,143)/t68-,69-,70-,71-,72+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,107-,108-/m0/s1 |

InChI Key |

LDEAEHIIHOWDLI-BQZNQBJUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Historical Context and Discovery of Galanin 3 29 Pig

Initial Isolation of Porcine Galanin and its Precursor

Galanin was first isolated in 1983 from porcine intestinal extracts by Tatemoto and colleagues, utilizing a chemical assay designed to detect peptides with a C-terminal amide structure pancreapedia.orgnih.govfrontiersin.orgscilit.comcas.czpnas.orgnih.gov. The peptide was named "galanin" due to the presence of a N-terminal glycine (B1666218) residue and a C-terminal alanine (B10760859) residue pancreapedia.orgcas.czpnas.orgnih.govwikipedia.orgdiva-portal.org. Following its initial isolation from porcine intestine, galanin was subsequently identified in various other species, including humans, rats, and mice pancreapedia.orgcas.czwikipedia.org.

The galanin peptide is synthesized as part of a larger precursor protein known as preprogalanin. In pigs, preprogalanin is a 123-amino acid protein oup.comebi.ac.uknih.govpnas.orgembl-heidelberg.deoup.comnih.gov. This precursor molecule comprises a signal peptide, the mature galanin sequence, and a galanin message-associated peptide (GMAP) ebi.ac.uknih.govpnas.orgembl-heidelberg.deoup.comnih.gov. The galanin sequence within the precursor is typically flanked by dibasic cleavage sites, such as lysine (B10760008) and arginine residues, which are recognized by processing enzymes to release the mature peptide ebi.ac.uknih.govpnas.org. Evidence of porcine galanin mRNA has been found in tissues such as the adrenal medulla nih.govpnas.org.

Identification and Early Characterization of Galanin(3-29) (pig)

Galanin(3-29) (pig) is a specific fragment derived from the full-length porcine galanin peptide. Its identification and early characterization have primarily stemmed from its use in research investigating galanin receptor binding and function. Studies have employed this fragment to explore structure-activity relationships and to determine receptor subtype selectivity pnas.orgresearchgate.netjneurosci.orgpnas.org.

Early research indicated that while porcine galanin-(3-29) did not bind to cloned GAL1, GAL2, or GAL3 receptors, it was found to activate a receptor present in pituitary and gastric smooth muscle cells guidetomalariapharmacology.org. Further investigations into pituitary membranes revealed that galanin-(3-29) could fully displace labeled galanin binding, exhibiting IC50 values in the nanomolar range pnas.orgpnas.org. This fragment was also noted to retain full biological activity at the pituitary-specific galanin receptor, GAL-RW researchgate.netphysiology.org, and was considered not crucial for binding to the pituitary GAL-R2, as it maintained biological activity at this receptor pnas.org. However, some studies have reported lower displacement activity for galanin-(3-29) in certain receptor binding assays, suggesting a complex interaction profile depending on the receptor subtype and assay conditions researchgate.net.

Structural Elucidation and Amino Acid Sequencing in Porcine Species

The complete amino acid sequence of porcine galanin, a 29-amino acid peptide, was elucidated in 1983 nih.govscilit.comresearchgate.net. The sequence is characterized by a C-terminal amide group pancreapedia.orgnih.govcas.czwikipedia.orgnih.govpnas.orgresearchgate.netcdnsciencepub.comsigmaaldrich.com. The first 15 amino acids from the N-terminus of galanin are highly conserved across various mammalian species, indicating their importance for receptor recognition and binding pancreapedia.orgnih.govwikipedia.orgdiva-portal.orgguidetomalariapharmacology.orgcdnsciencepub.com.

The amino acid sequence of porcine galanin is as follows:

| Position | Amino Acid |

| 1 | Gly |

| 2 | Trp |

| 3 | Thr |

| 4 | Leu |

| 5 | Asn |

| 6 | Ser |

| 7 | Ala |

| 8 | Gly |

| 9 | Tyr |

| 10 | Leu |

| 11 | Leu |

| 12 | Gly |

| 13 | Pro |

| 14 | His |

| 15 | Ala |

| 16 | Ile |

| 17 | Asp |

| 18 | Asn |

| 19 | His |

| 20 | Arg |

| 21 | Ser |

| 22 | Phe |

| 23 | His |

| 24 | Asp |

| 25 | Lys |

| 26 | Tyr |

| 27 | Gly |

| 28 | Leu |

| 29 | Ala-NH2 |

Table 1: Amino acid sequence of porcine galanin.

Structural analyses, including circular dichroism (CD) spectroscopy, have suggested that porcine galanin adopts a helical structure when in the presence of lipid environments, such as SDS micelles, but appears largely structureless in aqueous solutions cdnsciencepub.com. The precursor protein, preprogalanin, contains this 29-amino acid galanin sequence flanked by dibasic residues, which serve as cleavage sites for proteolytic processing ebi.ac.uknih.govpnas.orgembl-heidelberg.deoup.comnih.gov. The deduced amino acid sequence of rat galanin shows approximately 90% similarity to that of porcine galanin, with variations mainly concentrated in the C-terminal heptapeptide (B1575542) region ebi.ac.ukembl-heidelberg.de.

Molecular and Cellular Mechanisms of Galanin 3 29 Pig Action

Exploration of Receptor Interactions and Binding Selectivity

The interaction of Galanin(3-29) (pig) with galanin receptors is characterized by a lack of binding to commonly cloned receptor subtypes, alongside demonstrated functional activity in specific cell types, suggesting the involvement of novel or distinct receptor populations.

Evidence for Functional Activation of Novel Receptors by Galanin(3-29) (pig)

Studies have provided evidence for the functional activation of specific receptors by Galanin(3-29) (pig) in particular cellular environments, distinct from those mediated by full-length galanin or its other fragments at cloned receptors. In the rat anterior pituitary, Galanin(3-29) (pig) was found to be fully active in stimulating prolactin release. This activity was associated with a high-affinity pituitary-specific receptor, distinct from the brain/gut galanin receptor (GAL-R1). Similarly, in dispersed gastric smooth muscle cells from the guinea pig stomach, Galanin(3-29) (pig) demonstrated equipotent inhibition of radioligand binding compared to full-length galanin, indicating its interaction with high-affinity receptors present in these cells. These findings suggest the existence of novel galanin receptor subtypes or specific functional states of known receptors that are selectively activated by this C-terminal fragment.

Lack of Appreciable Binding to Cloned GALR1, GALR2, and GALR3

A consistent observation across multiple studies is the absence of significant binding of Galanin(3-29) (pig) to cloned human and rat galanin receptor subtypes GALR1, GALR2, and GALR3. While full-length galanin and other N-terminal fragments bind with high affinity to these cloned receptors, Galanin(3-29) (pig) typically shows very low affinity or no measurable binding. For instance, in binding assays with cloned human GALR3, Galanin(3-29) (pig) exhibited low affinity. Similarly, it was reported as inactive at cloned human GALR1 and GALR2 receptors. This lack of binding to the established cloned receptor subtypes underscores the specific nature of its action, likely mediated through distinct receptor entities or conformations not fully characterized by current cloned systems.

Specificity in Pituitary and Gastric Smooth Muscle Cell Systems

The specificity of Galanin(3-29) (pig) action is particularly evident in its effects on pituitary and gastric smooth muscle cells. In the anterior pituitary, this peptide fragment fully displaced radioligands from a high-affinity pituitary galanin receptor, with an IC50 value of approximately 0.96 ± 0.7 nM. This pituitary-specific receptor, distinct from the brain/gut GALR1, mediates the prolactin-releasing effects of galanin. In guinea pig gastric smooth muscle cells, Galanin(3-29) (pig) was shown to be equipotent to full-length galanin in inhibiting the binding of ¹²⁵I-galanin, with a Kd value in the range of 5-8 nM. This interaction leads to functional effects such as relaxation and increased intracellular cyclic AMP (cAMP) levels. These cell-specific activities highlight a targeted interaction that differs from the broader receptor binding profile of full-length galanin.

Table 1: Binding Affinity of Galanin(3-29) (pig) to Galanin Receptors and Cell Systems

| Receptor/Cell System | Binding Affinity/Activity of Galanin(3-29) (pig) | Reference(s) |

| Cloned GALR1 | No appreciable binding/inactive | |

| Cloned GALR2 | No appreciable binding/inactive | |

| Cloned GALR3 | Low affinity | |

| Rat Anterior Pituitary Receptor | Fully active, IC50 ~0.96 ± 0.7 nM | |

| Guinea Pig Gastric Smooth Muscle | Equipotent to full-length galanin, Kd 5-8 nM |

Intracellular Signal Transduction Pathways Modulated by Galanin(3-29) (pig)

The signaling cascades activated by Galanin(3-29) (pig) are inferred from the known pathways associated with the receptors it interacts with, particularly in the pituitary and gastric smooth muscle systems. These pathways primarily involve G protein coupling and subsequent modulation of second messenger systems.

G Protein Coupling Profiles (e.g., Gαi/o, Gq/11)

Galanin receptors are known to couple to different G protein families, dictating their downstream effects. GALR1 and GALR3 predominantly couple to the inhibitory Gαi/o pathway. This coupling typically leads to the inhibition of adenylyl cyclase activity. In contrast, GALR2 primarily couples to the stimulatory Gq/11 pathway, which activates phospholipase C. While direct G protein coupling profiles for the specific receptors activated by Galanin(3-29) (pig) are not explicitly detailed, the observed effects in smooth muscle cells suggest involvement of pertussis toxin-sensitive G proteins (characteristic of Gi/o coupling). Purification studies of a pig brain galanin receptor also indicated coupling to inhibitory Gi proteins.

Downstream Signaling Cascades (e.g., cAMP, IP3, Ca2+ mobilization, MAPK/ERK)

The G protein coupling dictates the activation of specific downstream signaling pathways.

cAMP: Activation of Gi/o-coupled receptors (GALR1, GALR3, and potentially the pituitary/gastric receptors interacting with Galanin(3-29) (pig)) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. In gastric smooth muscle cells, galanin-induced relaxation is mediated by increased cAMP. This suggests that the receptor activated by Galanin(3-29) (pig) in these cells may utilize a pathway that ultimately leads to cAMP modulation, possibly through a Gi/o-coupled mechanism that indirectly affects cAMP levels or through a different receptor subtype that can modulate cAMP.

IP3 and Ca2+ Mobilization: The Gq/11 pathway, typically associated with GALR2, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of Ca2+ from intracellular stores, increasing cytosolic Ca2+ concentration. Studies have shown that galanin can induce Ca2+ mobilization and inositol phosphate (B84403) accumulation in various cell types. In pig ileum smooth muscle cells, galanin-induced contraction involves an influx of Ca2+ [5

Galanin(3-29) (pig) is a truncated form of the native galanin peptide, which has been investigated for its specific biological activities. Research indicates that this fragment, while sharing sequence homology with full-length galanin, exhibits differential receptor interactions and cellular effects.

Modulation of Ion Channel Activity

Galanin's modulation of ion channel activity is a key mechanism underlying its diverse physiological effects. While full-length galanin is known to influence various ion channels, including potassium, calcium, and sodium channels, the specific actions of the Galanin(3-29) (pig) fragment are more nuanced. Studies suggest that this fragment has a lower affinity for the cloned galanin receptor subtypes (GALR1, GALR2, and GALR3) compared to full-length galanin researchgate.netguidetopharmacology.orgnih.gov. However, critically, research has indicated that porcine galanin-(3–29) can functionally activate receptors in specific cell types, even if it does not bind to the commonly cloned receptors with high affinity unife.it.

Specifically, activation of the GAL1 receptor, which Galanin(3-29) (pig) interacts with at low affinity, is associated with the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels guidetopharmacology.orgfrontiersin.org. This opening leads to membrane hyperpolarization, a common signaling pathway for galanin mediated through Gi/Go proteins pnas.orgresearchgate.net. Similarly, interactions with GAL3 receptors, also at low affinity for this fragment, are implicated in potassium channel modulation guidetopharmacology.org. Although direct evidence for Galanin(3-29) (pig) specifically activating these channels is limited and often inferred from general galanin actions or low-affinity receptor binding, its functional activity in certain cell types suggests an indirect influence on cellular excitability unife.it. Furthermore, general galanin actions include inhibition of voltage-dependent L-type calcium channels and increased activity of K_ATP channels, contributing to hyperpolarization and reduced cellular excitability, particularly in β cells pancreapedia.org.

Table 1: Modulation of Ion Channel Activity by Galanin(3-29) (pig)

| Ion Channel / Process | Receptor Involved (if specified) | Effect | Species/Cell Type | Reference Snippet |

| Potassium channels (GIRK) | GAL1 (low affinity) | Activation (indirectly via GAL1) | Not specified (general GAL1 effect) | guidetopharmacology.org |

| G-protein-gated inwardly rectifying potassium (GIRK) channels | Unspecified receptor (functionally activated) | Opening (implied by activation) | Pituitary and gastric smooth muscle cells | unife.it |

| Potassium channels | GAL1/GAL3 (low affinity) | Opening (general galanin effect) | Not specified | guidetopharmacology.org, researchgate.net |

| L-type calcium channels | Not specified (general galanin effect) | Inhibition | β cells | pancreapedia.org |

| K_ATP channels | Not specified (general galanin effect) | Increased activity (leading to hyperpolarization) | β cells | pancreapedia.org |

Influence on Neurotransmitter Release or Hormone Secretion (Preclinical)

Galanin is recognized for its role in modulating the release of various neurotransmitters and hormones. Preclinical studies investigating the specific effects of Galanin(3-29) (pig) on these processes are less extensive, often relying on broader findings for porcine galanin or its interaction with cloned receptors where this fragment exhibits low affinity researchgate.netguidetopharmacology.orgnih.gov.

In the neuroendocrine system, galanin has been shown to influence the secretion of luteinizing hormone (LH). While general porcine galanin has been observed to stimulate basal LH secretion from porcine pituitary glands in vitro, it did not affect GnRH-induced LH release scielo.br. Full-length galanin can also augment GnRH-stimulated LH secretion in a steroid-dependent manner in female rats oup.com. However, direct evidence linking Galanin(3-29) (pig) to these specific pituitary effects is limited, with the fragment demonstrating low affinity for cloned galanin receptors nih.gov.

Systemically, galanin is known to inhibit the secretion of several hormones and neurotransmitters, including insulin (B600854), acetylcholine (B1216132), norepinephrine, glutamate, dopamine, growth hormone, and prolactin pancreapedia.orgresearchgate.net. These effects are often mediated through Gi/Go protein coupling, leading to inhibition of adenylate cyclase activity and reduced cyclic AMP (cAMP) levels pnas.org. While Galanin(3-29) (pig) may interact with galanin receptors, its low binding affinity to cloned receptors suggests that its direct influence on these secretory processes might be less pronounced or mediated through alternative receptor pathways not yet fully characterized for this specific fragment unife.it.

Table 2: Influence on Neurotransmitter Release or Hormone Secretion (Preclinical) by Galanin(3-29) (pig)

| Neurotransmitter/Hormone | Effect | Preclinical Model/Context | Receptor Involved (if specified) | Reference Snippet |

| LH (basal secretion) | Stimulation | Porcine pituitary glands (in vitro) | Not specified for fragment | scielo.br (General porcine GAL) |

| Insulin | Inhibition (general galanin effect) | Various preclinical models | Not specified for fragment | pancreapedia.org, researchgate.net |

| Acetylcholine | Inhibition (general galanin effect) | Various preclinical models | Not specified | pancreapedia.org |

| Norepinephrine | Inhibition (general galanin effect) | Various preclinical models | Not specified | pancreapedia.org |

| Glutamate | Inhibition (general galanin effect) | Various preclinical models | Not specified | pancreapedia.org |

| Dopamine | Inhibition (general galanin effect) | Various preclinical models | Not specified | pancreapedia.org |

| Growth Hormone | Inhibition (general galanin effect) | Various preclinical models | Not specified | pancreapedia.org |

| Prolactin | Inhibition (general galanin effect) | Various preclinical models | Not specified | pancreapedia.org |

Effects on Muscle Contraction and Motility (In Vitro/Animal Models)

Galanin plays a significant role in modulating gastrointestinal motility and smooth muscle contractility across various species. The specific effects of Galanin(3-29) (pig) on muscle tissue have been investigated, revealing differential actions depending on the tissue type and the nature of the stimulus.

In the guinea pig ileum, Galanin(3-29) (pig) has been found to be ineffective in inhibiting neurally evoked circular muscle contractions nih.gov. This finding suggests that the N-terminal residues of galanin are crucial for its inhibitory action on ileal smooth muscle, and the absence of these residues in the (3-29) fragment renders it inactive in this specific context nih.gov.

Conversely, in guinea pig stomach smooth muscle cells, Galanin(3-29) (pig) has demonstrated a distinct effect. It has been shown to inhibit carbachol-induced contractions nih.gov. This inhibitory action is associated with the presence of high-affinity galanin receptors on these cells, which are functionally activated by the fragment unife.itnih.gov. This inhibition of carbachol-induced contraction is accompanied by an increase in intracellular cyclic AMP (cAMP) levels, a common downstream signaling event for galanin receptor activation nih.govscite.ai. These findings highlight a tissue-specific role for Galanin(3-29) (pig) in modulating smooth muscle tone, particularly in the gastric system, mediated through specific receptor populations.

Table 3: Effects on Muscle Contraction and Motility (In Vitro/Animal Models) by Galanin(3-29) (pig)

| Muscle Type/Tissue | Agonist/Stimulus | Effect of Galanin(3-29) (pig) | Receptor/Mechanism (if known) | Species/Model | Reference Snippet |

| Guinea Pig Ileum (circular muscle) | Neurally evoked contraction | Ineffective (no inhibition) | Not specified | Guinea Pig (in vitro) | nih.gov |

| Guinea Pig Stomach Smooth Muscle | Carbachol-induced contraction | Inhibition | High-affinity receptors (unspecified cloned receptor), increased cAMP | Guinea Pig (isolated cells) | scite.ai, nih.gov |

Compound List:

Galanin(3-29) (pig)

Galanin(1-29)

Galanin(2-29)

Galanin(1-15)

Galanin(10-29)

Galanin(21-29)

[D-Trp2]galanin

[Phe2]galanin

[Tyr2]galanin

Porcine galanin (p-galanin)

Rat galanin (r-galanin)

Galanin-(1-10)

Galanin-(1-15)

Galanin-(1-20)

Galanin-(2-29)

Galanin-(9-25)

Galanin-(9-29)

Ac-r-Galanin-(9-29)

Galanin-(21-29)

Galanin-like peptide (GALP)

Galanin message-associated peptide (GMAP)

Alarin

Kisspeptin

Kisspeptin-10

Neurokinin B (NKB)

Neuromedin B (NMB)

Neuromedin S (NMS)

α-melanocyte-stimulating hormone (α-MSH)

Phoenixin (PNX)

RFamide-related peptide-3 (RFRP-3)

Endogenous opioid peptides (EOP)

Neuropeptide Y (NPY)

Substance P (SP)

Vasoactive intestinal peptide (VIP)

Galanin receptor 1 (GALR1)

Galanin receptor 2 (GALR2)

Galanin receptor 3 (GALR3)

G-protein-coupled inwardly rectifying potassium channels (GIRK)

Mitogen-activated protein kinase (MAPK)

Protein kinase C (PKC)

Extracellular signal-regulated kinase 1 and 2 (ERK 1 and 2)

Phospholipase C (PLC)

Inositol triphosphate (IP3)

Adenylate cyclase (AC)

Cyclic adenosine (B11128) monophosphate (cAMP)

Diacylglycerol (DAG)

Carbachol

Glibenclamide

Preclinical Physiological Modulation by Galanin 3 29 Pig

Neurobiological Functions in Animal Models

The neurobiological activities of the full-length galanin peptide are extensive and have been widely studied. However, research focusing specifically on the N-terminally truncated fragment, Galanin(3-29) (pig), is less abundant. Much of the physiological activity of galanin is mediated through its N-terminal fragment, which is absent in Galanin(3-29). Consequently, this fragment has been found to be inactive at the cloned galanin receptor subtypes GAL-R1 and GAL-R2 oup.com. This lack of affinity for the well-characterized galanin receptors has limited the investigation into its specific neurobiological roles.

Role in Pain Modulation and Nociception

The full-length galanin peptide is a significant modulator of pain, exhibiting both pro- and anti-nociceptive effects depending on the dose and the specific galanin receptor subtype involved nih.gov. In animal models, intrathecal administration of galanin has been shown to have dose-dependent effects, with low doses facilitating nociceptive reflexes and higher doses producing inhibition nih.gov. The anti-nociceptive effects are particularly enhanced following peripheral nerve injury physiology.org. These actions are largely attributed to the activation of GAL-R1 and GAL-R2 receptors in the spinal cord and periphery nih.gov.

Given that Galanin(3-29) (pig) does not bind to the cloned GAL-R1 and GAL-R2 receptors, its direct role in pain modulation through these pathways is unlikely. While some studies have utilized porcine galanin in pain research, they have typically used the full-length peptide nih.govphysiology.org. There is a lack of specific preclinical studies investigating the direct effects of administering Galanin(3-29) (pig) on pain behaviors and nociceptive thresholds in animal models. Therefore, the precise role of this C-terminal fragment in pain modulation remains to be elucidated.

Influence on Mood, Anxiety, and Depression-like Behaviors

The galanin system is intricately involved in the regulation of mood and anxiety-related behaviors in rodents nih.gov. Pharmacological and genetic studies have demonstrated that galanin can exert both anxiolytic and anxiogenic, as well as depressant and antidepressant-like effects, which are dependent on the brain region and the specific galanin receptor subtype being modulated nih.govpnas.org. For instance, activation of GAL-R1 and GAL-R3 receptors has been associated with a depression-like phenotype, whereas GAL-R2 activation appears to attenuate such behaviors dovepress.com.

As with pain modulation, the lack of affinity of Galanin(3-29) (pig) for GAL-R1 and GAL-R2 receptors suggests a limited role in directly mediating the mood and anxiety-related effects attributed to these receptors. The available literature on galanin's influence on affective behaviors has primarily focused on the full-length peptide or subtype-selective synthetic ligands nih.govpnas.org. There is a notable absence of research specifically examining the behavioral effects of Galanin(3-29) (pig) in animal models of anxiety and depression.

Involvement in Cognition and Memory Processes

Full-length galanin is recognized as a modulator of cognitive functions, particularly learning and memory nih.gov. It is known to inhibit the release of acetylcholine (B1216132) in the hippocampus, a key neurotransmitter for memory formation, and its administration can impair performance in various cognitive tasks in rodents nih.govnih.gov. These effects are thought to be mediated through galanin receptors located in brain regions critical for memory, such as the hippocampus nih.gov.

The involvement of Galanin(3-29) (pig) in these processes is not well-defined. Since the cognitive effects of galanin are largely linked to the activation of its N-terminal-binding receptors, the (3-29) fragment is not expected to produce similar effects through these pathways. Preclinical studies that have investigated the impact of galanin on cognition have consistently used the full-length peptide or N-terminal fragments nih.govnih.gov. Consequently, there is a gap in the scientific literature regarding the specific role of Galanin(3-29) (pig) in cognition and memory processes in animal models.

Regulation of Feeding Behavior and Energy Homeostasis

Galanin is a well-established orexigenic peptide, meaning it stimulates food intake, with a particular preference for fat nih.gov. The central administration of galanin in animal models leads to a robust increase in food consumption, an effect mediated by galanin receptors in the hypothalamus nih.gov.

In contrast to the full-length peptide, there is limited information on the direct effects of Galanin(3-29) (pig) on feeding behavior and energy homeostasis. Much of the research on C-terminal galanin-related peptides and feeding has focused on Galanin-Like Peptide (GALP), which, despite its name, has a different profile of effects, often leading to a decrease in food intake and body weight in mice researchgate.netulster.ac.uk. Given the lack of binding of Galanin(3-29) (pig) to the receptors that mediate the orexigenic effects of galanin, it is plausible that this fragment does not share the same functions in appetite regulation. However, without specific studies, its role remains speculative.

Impact on Seizure Activity and Neuroprotection

The galanin system has been identified as a significant modulator of neuronal excitability and has demonstrated potent anticonvulsant effects in various animal models of epilepsy diva-portal.org. Galanin can also exert neuroprotective effects, reducing neuronal damage in response to excitotoxic insults diva-portal.org. These protective actions are believed to be mediated by galanin receptors, with evidence pointing towards the involvement of both GAL-R1 and GAL-R2 diva-portal.org.

The potential role of Galanin(3-29) (pig) in seizure activity and neuroprotection is currently not well-understood. As this fragment does not activate the primary galanin receptors implicated in these neuroprotective and anticonvulsant pathways, it is unlikely to exert similar effects. The existing research in this area has utilized the full-length galanin peptide or synthetic agonists for its receptors diva-portal.org. Therefore, the specific impact of Galanin(3-29) (pig) on seizure thresholds and neuronal viability in preclinical models has yet to be determined.

Endocrine System Modulation in Animal Models

While the neurobiological functions of Galanin(3-29) (pig) are not well-defined due to its inactivity at cloned GAL-R1 and GAL-R2 receptors, evidence suggests it plays a role in the modulation of the endocrine system, particularly at the level of the anterior pituitary. This activity is thought to be mediated through a distinct, pituitary-specific galanin receptor, which has been referred to as GAL-RW or GAL-R2(orig.) oup.comphysiology.org. At this receptor, the C-terminal portion of galanin is crucial for binding and biological activity, making Galanin(3-29) a fully active agonist oup.com.

In studies using female rat anterior pituitaries, porcine Galanin(3-29) demonstrated the ability to inhibit gonadotropin-releasing hormone (LHRH)-stimulated luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release oup.com. This suggests a paracrine role for galanin within the pituitary, where it may act to fine-tune the secretion of gonadotropins oup.com.

Furthermore, investigations into the effects of galanin on the endocrine pancreas in dogs have shown that porcine galanin can inhibit the secretion of insulin (B600854) and somatostatin (B550006) while stimulating glucagon (B607659) release physiology.orgnih.gov. While these studies primarily used the full-length peptide, the involvement of a C-terminal-recognizing receptor in some of galanin's endocrine effects cannot be ruled out.

The table below summarizes key findings related to the endocrine modulation by galanin and its fragments in animal models.

| Hormone | Animal Model | Galanin Fragment | Effect | Reference |

| Luteinizing Hormone (LH) | Rat (female) | Galanin(3-29) (pig) | Inhibition of LHRH-stimulated release | oup.com |

| Follicle-Stimulating Hormone (FSH) | Rat (female) | Galanin(3-29) (pig) | Inhibition of LHRH-stimulated release | oup.com |

| Growth Hormone (GH) | Rat | Porcine Galanin | Stimulation of release | physiology.orgnih.gov |

| Prolactin (PRL) | Rat | Porcine Galanin | Stimulation of release | nel.edu |

| Insulin | Dog | Porcine Galanin | Inhibition of secretion | physiology.orgnih.gov |

| Somatostatin | Dog | Porcine Galanin | Inhibition of secretion | physiology.orgnih.gov |

| Glucagon | Dog | Porcine Galanin | Stimulation of release | physiology.org |

It is important to note that while porcine galanin has been shown to have various effects on pituitary and pancreatic hormone secretion, the specific contribution of the Galanin(3-29) fragment to all these actions requires further investigation. The discovery of a pituitary-specific receptor that is activated by this C-terminal fragment opens up a new avenue for understanding the complex regulatory roles of galanin in the endocrine system.

Regulation of Pituitary Hormone Secretion (e.g., Prolactin, Growth Hormone)

The N-terminally truncated fragment Galanin(3-29) demonstrates distinct and receptor-specific effects on the secretion of anterior pituitary hormones, particularly prolactin (PRL) and growth hormone (GH). In preclinical rat models, the regulation of these hormones by galanin and its fragments is mediated by different receptor subtypes. physiology.orgnih.gov

The effect of galanin on PRL secretion is mediated by a unique, pituitary-specific galanin receptor, which has been designated GAL-R(W) or GAL-R2(orig.). physiology.orgnih.govoup.com A key characteristic of this receptor is its full activation by the Galanin(3-29) fragment. physiology.orgnih.govnih.gov Studies using dispersed rat anterior pituitary cells have confirmed that porcine Galanin(3-29) is fully active and stimulates the release of prolactin, comparable to the full-length galanin peptide. nih.gov Furthermore, the application of a specific galanin antiserum resulted in a significant inhibition of basal prolactin release, suggesting a tonic, local regulation of lactotrophs by endogenous galanin. nih.govpnas.org

In contrast, the regulation of basal GH secretion appears to be mediated by the hypothalamic galanin receptor GAL-R1, at which Galanin(3-29) is reported to be inactive. physiology.orgnih.gov However, studies investigating the human equivalent fragment, hGAL(3-30), revealed that while it had no effect on basal GH levels, it significantly potentiated the rise in GH stimulated by growth hormone-releasing hormone (GHRH). nih.gov This suggests that the effects of galanin fragments on basal versus stimulated GH release are mediated via different receptor subtypes or pathways. nih.gov

| Hormone | Effect of Galanin(3-29) | Mediating Receptor | Key Findings | Species Model |

|---|---|---|---|---|

| Prolactin (PRL) | Stimulation of release | Pituitary-specific GAL-R(W) / GAL-R2(orig.) | Fragment is a full agonist at this receptor subtype. physiology.orgnih.govnih.gov | Rat nih.gov |

| Growth Hormone (GH) - Basal | Inactive / No effect | GAL-R1 (hypothalamic) | Galanin(3-29) is inactive at the GAL-R1 receptor which mediates basal GH release. physiology.orgnih.gov | Rat physiology.orgnih.gov |

| Growth Hormone (GH) - Stimulated | Potentiation of GHRH-stimulated release | Undetermined subtype (distinct from GAL-R1) | The human equivalent fragment hGAL(3-30) enhanced GHRH-induced GH release. nih.gov | Human (by inference for fragment activity) nih.gov |

Effects on Pancreatic Function and Insulin Release

Galanin is a significant neuromodulator of endocrine pancreatic function, primarily known for its potent inhibitory effect on insulin secretion. pnas.orgnih.govfrontiersin.org This action contributes to the hyperglycemic effect observed upon galanin administration in several animal models. pnas.orgnih.gov The biological activity for this inhibition resides in the N-terminal portion of the galanin molecule.

Preclinical studies in isolated rat islets have demonstrated that the Galanin(3-29) fragment significantly inhibits glucose-stimulated insulin secretion. This indicates that the first two N-terminal amino acids are not essential for the peptide's inhibitory action on pancreatic β-cells in this model. The inhibitory effects of galanin are mediated through G protein-coupled receptors, leading to the stabilization of ATP-sensitive potassium (KATP) channels, which hyperpolarizes the β-cell membrane and prevents the influx of Ca2+ required for insulin exocytosis. pnas.org

In addition to its effects on insulin, full-length porcine galanin has been shown to modulate other pancreatic hormones. In the isolated perfused pig pancreas, galanin increased the secretion of insulin and glucagon at specific glucose concentrations while inhibiting the release of somatostatin. nih.gov Other studies in dogs have shown a doubling of glucagon output and a 70% decrease in both somatostatin and insulin release during infusion of synthetic porcine galanin. physiology.org Furthermore, studies on rat pancreatic acini found that rat Galanin(3-29) was as potent as the full-length peptide in inhibiting amylase secretion stimulated by cholecystokinin-8, indicating a role for the fragment in exocrine pancreatic function as well. nih.gov

| Pancreatic Function | Effect of Galanin(3-29) | Key Findings | Species Model |

|---|---|---|---|

| Insulin Secretion | Inhibition | Significantly inhibited glucose-stimulated insulin release from isolated islets. | Rat |

| Amylase Secretion (Exocrine) | Inhibition | Equipotent to full-length galanin in inhibiting CCK-8-stimulated amylase secretion. nih.gov | Rat nih.gov |

| Glucagon Secretion | Data specific to fragment not available (Full-length galanin is stimulatory) pnas.orgnih.gov | Full-length porcine galanin increased glucagon output in perfused pig pancreas and in vivo in dogs. nih.govphysiology.org | Pig, Dog nih.govphysiology.org |

| Somatostatin Secretion | Data specific to fragment not available (Full-length galanin is inhibitory) nih.gov | Full-length porcine galanin inhibited somatostatin release in the perfused pig pancreas. nih.gov | Pig nih.gov |

Gastrointestinal System Involvement in Animal Models

Modulation of Motility and Secretion

Galanin is widely distributed in the enteric nervous system of the gastrointestinal (GI) tract and plays a crucial role in regulating motility and secretion. nih.govfrontiersin.orgnih.gov The effects of galanin can be either inhibitory or excitatory depending on the species, the specific region of the GI tract, and the receptor subtypes involved. mdpi.comnih.gov The peptide can act directly on smooth muscle cells or indirectly by modulating the release of other neurotransmitters, such as acetylcholine. nih.govphysiology.org

A key finding is the identification of a receptor in gastric smooth muscle cells that is functionally activated by porcine Galanin(3-29), indicating that this fragment is biologically active in the gut. guidetopharmacology.org Generally, galanin is known to inhibit the secretion of gastric acid and some intestinal hormones. nih.govnih.gov Its effect on motility often involves inhibition, mediated partly by hyperpolarizing enteric neurons and reducing acetylcholine release. nih.govphysiology.org However, studies on rat jejunal strips have found that rat Galanin(3-29) is not active in stimulating contraction, suggesting that the N-terminal amino acids are crucial for the contractile effect in that specific tissue and species, which is likely mediated by a different receptor subtype. nih.gov

Role in Specific Organ Functions (e.g., Stomach, Ileum)

Preclinical research has pinpointed specific actions of galanin and its fragments in organs such as the stomach and ileum.

Stomach: In the porcine stomach, galanin-immunoreactive neurons are found in both the myenteric and submucous plexuses. frontiersin.orgmdpi.com Functionally, galanin is known to inhibit gastric acid secretion and modulate gastric motility. mdpi.comnih.gov Crucially, studies on isolated gastric smooth muscle cells from the guinea pig have identified a receptor that is functionally activated by porcine Galanin(3-29). guidetopharmacology.org This provides direct evidence that the (3-29) fragment can mediate physiological responses in the stomach wall, independent of neural elements. guidetopharmacology.org

Ileum: In the guinea pig ileum, full-length galanin exerts an inhibitory effect on motility. mdpi.com This is consistent with findings that galanin can inhibit cholinergic transmission in myenteric neurons. physiology.org However, the activity of the Galanin(3-29) fragment may be region- and species-specific. In studies of the rat jejunum (a segment of the small intestine similar to the ileum), rat Galanin(3-29) was found to be inactive in stimulating muscle contraction, an effect for which the N-terminal portion of the peptide was found to be essential. nih.gov

| Organ | Observed Effect of Galanin(3-29) | Key Findings | Species Model |

|---|---|---|---|

| Stomach | Receptor Activation | A receptor on isolated gastric smooth muscle cells is functionally activated by porcine Galanin(3-29). guidetopharmacology.org | Guinea Pig guidetopharmacology.org |

| Jejunum/Ileum | Inactive (on contraction) | Rat Galanin(3-29) did not stimulate contraction of rat jejunal strips, unlike full-length galanin. nih.gov | Rat nih.gov |

Other Systemic Preclinical Observations (e.g., Uterine Contractility)

Preclinical studies in pigs have investigated the role of galanin in modulating uterine contractility, particularly in the context of inflammation. nih.govnih.gov Research on the physiological effects of galanin has been conducted using the full-length peptide. In studies using uterine strips from healthy pigs, galanin was found to reduce both the amplitude and frequency of myometrial and endometrium/myometrium contractions. nih.gov

In pigs, galanin-positive nerve fibers are present in both the endometrium and myometrium. nih.gov The observed effects on contractility are mediated by galanin receptors (GALR1 and GALR2), which have been identified in the porcine myometrium. nih.gov While these studies establish a clear regulatory role for the galaninergic system in uterine function, the specific effects of the Galanin(3-29) fragment in this tissue have not been reported.

Pharmacological Profile and Receptor Binding Characteristics of Galanin 3 29 Pig

Radioligand Binding Studies and Affinity Assessment

Radioligand binding studies are crucial for understanding the affinity of a peptide or its analogues for specific receptors. For Galanin(3-29) (pig), the majority of studies investigating its interaction with cloned galanin receptors (GAL1, GAL2, and GAL3) indicate a lack of significant binding affinity .

Multiple sources consistently report that Galanin(3-29) (pig) does not bind to cloned GAL1, GAL2, or GAL3 receptors ( guidetopharmacology.org, nih.gov, guidetomalariapharmacology.org, nih.gov, guidetopharmacology.org, nih.gov, unife.it). For instance, studies using cloned rat GALR1 have shown that Galanin(3-29) (pig) had a binding affinity (Ki) of greater than 1 µM ( ). Similarly, BindingDB lists a Ki value of 1000 nM for Galanin(3-29) (porcine) at Galanin receptor type 2 (Rat and Human) ( guidetopharmacology.org), indicating very low affinity. In other instances, it has been classified as an agonist with a pKi < 6.0 (IC50 > 1x10⁻⁶ M) for GAL1 and GAL3 receptors, signifying negligible agonist activity at these cloned targets ( guidetopharmacology.org, guidetopharmacology.org, guidetopharmacology.org).

Despite this lack of binding to cloned receptors, Galanin(3-29) (pig) has been observed to functionally displace radioligands in specific cellular systems. For example, in pituitary membranes, Galanin(3-29) (pig) fully displaced [¹²⁵I]-BH porcine galanin with an IC₅₀ value of 0.96 ± 0.7 nM ( pnas.org). Similarly, studies on guinea pig gastric smooth muscle cells reported that Galanin(3-29) (pig) inhibited the binding of ¹²⁵I-galanin with an IC₅₀ value of 0.96 ± 0.7 nM, and was equipotent to full-length galanin in this functional displacement assay ( nih.gov). These findings suggest that Galanin(3-29) (pig) may interact with a receptor population present in these specific cell types, which may differ from the commonly studied cloned receptor subtypes or involve a different mode of interaction.

Table 1: Binding Affinity of Galanin(3-29) (pig) to Cloned Galanin Receptors

| Receptor Subtype | Species | Ligand | Binding Affinity (Ki/IC₅₀) | Notes |

| GAL1 | Rat | Galanin(3-29) (pig) | > 1 µM ( ) | No significant binding to cloned receptor |

| GAL1 | Human | Galanin(3-29) (pig) | > 1x10⁻⁶ M ( guidetopharmacology.org, guidetopharmacology.org, guidetopharmacology.org) | Low potency agonist / negligible binding |

| GAL2 | Rat | Galanin(3-29) (pig) | 1000 nM ( guidetopharmacology.org) | Low binding affinity |

| GAL2 | Human | Galanin(3-29) (pig) | 1000 nM ( guidetopharmacology.org) | Low binding affinity |

| GAL3 | Rat | Galanin(3-29) (pig) | > 1x10⁻⁶ M ( guidetopharmacology.org, guidetopharmacology.org, guidetopharmacology.org) | Low potency agonist / negligible binding |

| GAL3 | Human | Galanin(3-29) (pig) | > 1x10⁻⁶ M ( guidetopharmacology.org) | Low binding affinity |

Functional Assays and Bioactivity Measurements (In Vitro)

While Galanin(3-29) (pig) exhibits minimal binding affinity for cloned galanin receptors, in vitro functional assays have demonstrated its ability to elicit responses in specific cell systems. As noted in Section 5.1, Galanin(3-29) (pig) was found to functionally displace radioligands in pituitary membranes and guinea pig gastric smooth muscle cells, with IC₅₀ values reported in the low nanomolar range ( pnas.org, nih.gov). These observations suggest that the peptide can interact with and modulate the activity of galanin receptors or related signaling pathways in these cellular contexts.

In terms of its classification as an agonist or antagonist, Galanin(3-29) (pig) is generally considered a weak agonist at cloned galanin receptors. For instance, it has been classified as an agonist with pIC₅₀ values less than 6.0 (IC₅₀ > 1x10⁻⁶ M) for GAL1 and GAL3 receptors ( guidetopharmacology.org, guidetopharmacology.org, guidetopharmacology.org). This indicates that at concentrations typically used in functional assays with cloned receptors, it does not produce a significant agonist effect. However, the functional displacement data in non-cloned cell systems ( pnas.org, nih.gov) implies a more complex interaction profile, potentially involving receptor subtypes or allosteric effects not fully characterized by standard cloned receptor assays.

Table 2: Functional Assays and Bioactivity of Galanin(3-29) (pig)

| Cell System/Assay | Species | Observed Effect | Potency (IC₅₀) | Notes |

| Pituitary Membranes | Not specified | Functional displacement of [¹²⁵I]-BH porcine galanin | 0.96 ± 0.7 nM ( pnas.org) | Suggests interaction with a pituitary receptor population |

| Gastric Smooth Muscle Cells | Guinea Pig | Inhibition of ¹²⁵I-galanin binding (functional displacement) | 0.96 ± 0.7 nM ( nih.gov) | Equipotent to full-length galanin in this assay |

| Cloned GAL1 Receptor | Human | Agonist activity | pIC₅₀ < 6.0 ( guidetopharmacology.org, guidetopharmacology.org, guidetopharmacology.org) | Weak agonist / negligible activity |

| Cloned GAL3 Receptor | Human | Agonist activity | pIC₅₀ < 6.0 ( guidetopharmacology.org, guidetopharmacology.org, guidetopharmacology.org) | Weak agonist / negligible activity |

Comparison of Potency with Full-Length Galanin and Other Fragments

When comparing the potency of Galanin(3-29) (pig) with full-length porcine galanin and other galanin fragments, a significant reduction in binding affinity is evident, particularly at cloned receptors. Full-length galanin, and fragments like galanin-(1-16), exhibit high affinity for galanin receptors, with Ki values typically in the low nanomolar range ( guidetopharmacology.org, , nih.gov). For example, porcine galanin binds to cloned rat GALR1 with a Ki of 0.08 ± 0.03 nM ( ). In contrast, Galanin(3-29) (pig) shows a substantially diminished affinity, with Ki values often exceeding 1 µM at cloned receptors ( ).

This difference in affinity is attributed to the truncation of the N-terminal residues of galanin. The N-terminus, particularly the first 14 amino acids, is crucial for receptor recognition and binding ( unife.it, diva-portal.org). The removal of the initial amino acids in Galanin(3-29) (pig) leads to a loss of critical interaction points required for high-affinity binding to the cloned receptor subtypes. Source quantifies this difference, showing that for cloned rat GALR1, galanin-(3-29) had a Ki of > 1 µM, a significant decrease compared to galanin-(1-16) (0.95 ± 0.21 nM) and full-length galanin (0.08 ± 0.03 nM).

However, the comparison becomes more nuanced when considering functional assays in specific cell types. As mentioned in Section 5.1 and 5.2, Galanin(3-29) (pig) demonstrated functional displacement with IC₅₀ values in the low nanomolar range in pituitary membranes and guinea pig gastric smooth muscle cells ( pnas.org, nih.gov). In these specific contexts, its potency in functional displacement appeared comparable to or even higher than that of full-length galanin, which had Ki values of 5-8 nM in the guinea pig gastric smooth muscle cell assay ( nih.gov). This discrepancy highlights that while Galanin(3-29) (pig) lacks affinity for cloned receptors, it may retain or even gain potency in interacting with native receptor populations or alternative galanin receptor subtypes found in specific tissues.

Table 3: Comparative Potency of Galanin Fragments

| Ligand | Receptor Subtype | Species | Binding Affinity (Ki/IC₅₀) | Notes |

| Porcine Galanin | GALR1 | Rat | 0.08 ± 0.03 nM ( ) | High affinity |

| Porcine Galanin | GALR1 | Rat | 0.10 ± 0.01 nM ( ) | High affinity |

| Porcine Galanin | GALR1 | Human | 0.14 ± 0.03 nM ( ) | High affinity |

| Porcine Galanin | Gastric Smooth Muscle | Guinea Pig | 5-8 nM ( nih.gov) | Equipotent to Gal(3-29) in functional displacement |

| Galanin(1-16) | GALR1 | Rat | 0.95 ± 0.21 nM ( ) | Significantly higher affinity than Gal(3-29) |

| Galanin(2-29) | GALR1 | Rat | 7.14 ± 0.51 nM ( ) | Significantly higher affinity than Gal(3-29) |

| Galanin(3-29) (pig) | GALR1 | Rat | > 1 µM ( ) | Significantly reduced affinity compared to full-length galanin and other fragments at cloned receptors |

| Galanin(3-29) (pig) | Gastric Smooth Muscle | Guinea Pig | 0.96 ± 0.7 nM ( nih.gov) | Potent functional displacement, comparable to full-length galanin in this specific assay |

| Galanin(3-29) (pig) | Pituitary Membranes | Not specified | 0.96 ± 0.7 nM ( pnas.org) | Potent functional displacement, suggesting interaction with native pituitary receptors |

Compound List:

Galanin(3-29) (pig)

Galanin (full-length porcine)

Galanin (full-length rat)

Galanin (full-length human)

Galanin-(1-11)

Galanin-(2-11)

Galanin-(1-16)

Galanin-(2-29)

Galanin-(3-29) (rat/mouse)

Galanin-(5-29) (porcine)

Galanin-(1-29) (porcine)

Galanin-(1-29) (rat)

[¹²⁵I]-[Tyr²⁶]galanin (human)

[¹²⁵I]-[Tyr²⁶]galanin (pig)

[¹²⁵I]-BH porcine galanin

Galanin-like peptide (GALP)

Galanin-message associated peptide (GMAP)

Alarin

M15, M32, M35, M40, C7 (chimeric peptides/analogues)

[D-Trp²]-galanin-(1-29)

Spexin (B561601) (SPX)

Spexin-1

Advanced Research Methodologies and Analytical Approaches for Galanin 3 29 Pig Studies

Peptide Synthesis and Purification Techniques

The synthesis of Galanin(3-29) (pig) and related galanin fragments for research purposes is primarily achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. To prevent unwanted side reactions during synthesis, specific protective groups are employed for certain amino acids. For instance, Trp(Mts) (mesitylene-2-sulphonyl) is used to prevent indole-alkylation, and Asp(OChp) (β-cycloheptyl) is used to suppress the formation of succinimide. rsc.org The entire process can be automated, facilitating the efficient production of peptides. oup.com

Following synthesis, the crude peptide is cleaved from the resin. Purification is a critical next step to ensure a high degree of homogeneity for use in biological assays. High-performance liquid chromatography (HPLC) is a standard and effective method for purifying the synthetic peptide to homogeneity. oup.com Another powerful purification technique involves affinity chromatography. In this method, a galanin receptor protein is solubilized from a source like pig brain membranes and used to create an affinity column. nih.govnih.gov The crude peptide solution is passed through the column, where Galanin(3-29) (pig) specifically binds to the immobilized receptors. After washing away impurities, the purified peptide is eluted, resulting in a significant, up to 300,000-fold, purification. nih.gov The purity and correct molecular weight of the final product are typically confirmed by mass spectrometry. oup.com

In Vitro Experimental Models

Cell Culture Systems and Transfected Cell Lines

Cell culture systems are indispensable tools for dissecting the molecular pharmacology of Galanin(3-29) (pig). Various established cell lines are used, often transfected to express specific galanin receptor subtypes (GALR1, GALR2, and GALR3), allowing for the study of receptor-specific interactions and signaling pathways.

Human Embryonic Kidney 293 (HEK-293) cells are frequently used as a host for recombinant expression of human GALR2 and GALR3. nih.gov These transfected cells are instrumental in characterizing radioligand binding affinities and downstream signaling events, such as the coupling of GALR2 to phospholipase C and subsequent elevation of intracellular calcium. nih.gov Similarly, the Bowes human melanoma cell line, which endogenously expresses GALR1, has been used to characterize the human galanin receptor. nih.gov Studies in this cell line have shown that while full-length galanin peptides inhibit forskolin-stimulated cAMP production, the fragment Galanin(3-29) (pig) is inactive, indicating its lack of affinity for the GALR1 subtype. nih.gov NanoBiT assays, which monitor protein-protein interactions, have been employed in HEK-293T cells co-transfected with constructs for a galanin receptor (e.g., GALR1 or GALR2) and a mini-Gα protein to study receptor-G protein coupling upon galanin stimulation. nih.govbiorxiv.org

These cell-based models provide a controlled environment to investigate the specific binding properties and functional consequences of Galanin(3-29) (pig) interaction with different receptor subtypes, free from the complexities of a whole-organism system.

Isolated Tissue Preparations (e.g., Smooth Muscle, Pituitary)

Isolated tissue preparations are crucial for studying the physiological effects of Galanin(3-29) (pig) in a more integrated system than cell cultures. Smooth muscle tissues from the gastrointestinal tract of various species are commonly used. For example, studies on isolated smooth muscle cells from the ileum of pigs, guinea pigs, and rats have demonstrated that galanin can induce concentration-dependent contractions. nih.gov In contrast, galanin causes relaxation in gastric smooth muscle cells from the guinea pig. nih.gov Research on isolated guinea pig stomach smooth muscle cells identified a novel galanin receptor subtype at which Galanin(3-29) (pig) was equipotent to full-length galanin in inhibiting the binding of radiolabeled galanin. nih.gov

The anterior pituitary gland is another key isolated tissue used in Galanin(3-29) (pig) research. In the rat, Galanin(3-29) is reported to be fully active at a pituitary-specific galanin receptor, distinct from the hypothalamic GALR1 receptor. physiology.org This pituitary receptor mediates the effects of galanin on prolactin secretion. physiology.org Studies using various porcine anterior pituitary culture systems, including monolayers and perifusion, have investigated the local, or auto/paracrine , effects of galanin on luteinizing hormone (LH) release. nih.gov These preparations allow researchers to examine direct effects on pituitary cells, independent of hypothalamic inputs. nih.gov

Receptor Binding Assays (e.g., Radioligand Binding, IP1 accumulation, NanoBiT)

Receptor binding assays are fundamental to characterizing the interaction of Galanin(3-29) (pig) with its receptors. Radioligand binding assays are a classic and widely used method. These assays typically use radioiodinated galanin, such as porcine [¹²⁵I]galanin, as the ligand to quantify binding to receptors in cell membranes or on whole cells. nih.govguidetomalariapharmacology.org By competing with the radioligand, unlabeled ligands like Galanin(3-29) (pig) allow for the determination of their binding affinity, expressed as Ki, KD, or IC50 values. nih.govguidetomalariapharmacology.org Such assays have demonstrated that Galanin(3-29) (pig) has low to negligible affinity for the cloned GALR1, GALR2, and GALR3 receptors. guidetopharmacology.orgguidetomalariapharmacology.org For instance, in Bowes melanoma cells expressing GALR1, Galanin(3-29) (pig) was found to be inactive in competing for [¹²⁵I]galanin binding. nih.gov

Functional assays that measure downstream signaling are also critical. The IP-One assay measures the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of inositol triphosphate (IP3), and is used to quantify the activation of Gq-coupled receptors like GALR2. guidetopharmacology.orgrevvity.com This assay can be used to screen for agonists, antagonists, or allosteric modulators of the receptor. guidetopharmacology.org

More recently, advanced techniques like the NanoBiT assay have been developed to study protein-protein interactions in real-time in living cells. nih.govbiorxiv.orgpromega.de This system uses a luciferase enzyme split into two small subunits (LgBiT and SmBiT), which are fused to the proteins of interest, for example, a galanin receptor and a G-protein. nih.govbiorxiv.org Interaction between the receptor and G-protein upon ligand binding brings the subunits together, reconstituting the enzyme and producing a luminescent signal. nih.govpromega.de This technology has been used to investigate the coupling of GALR1 and GALR2 to their respective G-proteins and to study the modulatory effects of substances like zinc ions on receptor activation. nih.govbiorxiv.org

Table 1: Binding Affinities of Galanin(3-29) (pig) at Galanin Receptor Subtypes

| Receptor Subtype | Species | Assay Type | Affinity (pKi) | Reference |

|---|---|---|---|---|

| GALR1 | Rat | Radioligand Binding | <6.0 | guidetomalariapharmacology.org |

| GALR2 | Human | Radioligand Binding | <6.0 | guidetopharmacology.org |

| GALR3 | Rat | Radioligand Binding | <6.0 |

In Vivo Animal Models (e.g., Rodent, Porcine, Guinea Pig)

In vivo animal models are essential for understanding the integrated physiological roles of Galanin(3-29) (pig). Rodent models, particularly rats and mice, are extensively used. In rats, various administration routes, including intracerebroventricular, subcutaneous, and intravenous injections of porcine galanin, have been shown to influence hormone secretion, such as increasing plasma growth hormone (GH) levels. physiology.org Studies in rats have also been crucial in differentiating the functions of galanin receptor subtypes, demonstrating that the effects of galanin on GH are mediated by the hypothalamic GALR1 (at which Galanin(3-29) is inactive), while effects on prolactin are mediated by a pituitary-specific receptor where Galanin(3-29) is fully active. physiology.org Models of anxiety- and depression-related behaviors in mice, including GALR3 knockout mice, are used to investigate the role of the galaninergic system in mood disorders. nih.gov

Porcine models are valuable due to their physiological similarities to humans. Studies in pigs have investigated the distribution of galanin in the gastrointestinal tract and its role in regulating uterine contractility, particularly in inflamed states. mdpi.comnih.gov Research using porcine models has also examined the direct effects of galanin on pituitary hormone secretion, contributing to the understanding of its role in reproductive physiology. nih.gov

Guinea pig models have been particularly useful for studying the effects of galanin on smooth muscle function. In vitro studies using isolated tissues from guinea pigs, such as the ileum and stomach, have characterized the contractile and relaxant properties of galanin and its fragments, including Galanin(3-29) (pig). nih.govnih.gov These models have helped identify novel galanin receptor subtypes based on their distinct pharmacological profiles. nih.gov

Table 2: Summary of In Vivo Models Used in Galanin(3-29) (pig) Research

| Animal Model | Area of Study | Key Findings Related to Galanin/Galanin(3-29) | Reference |

|---|---|---|---|

| Rat | Neuroendocrinology | Differentiated receptor roles in GH (GALR1, Gal(3-29) inactive) and prolactin (pituitary receptor, Gal(3-29) active) secretion. | physiology.org |

| Porcine | Reproductive Physiology | Galanin modulates uterine contractility and pituitary LH release. | nih.govmdpi.com |

| Guinea Pig | Gastrointestinal Physiology | Characterized smooth muscle contraction/relaxation; identified novel receptor subtypes responsive to galanin fragments. | nih.govnih.gov |

| Mouse | Behavioral Neuroscience | GALR3 knockout mice exhibit an anxiety-like phenotype, implicating the receptor in mood regulation. | nih.gov |

Molecular Biology Techniques

Molecular biology techniques are foundational to modern research on Galanin(3-29) (pig) and its receptors. Gene cloning has been essential for isolating and characterizing the different galanin receptor subtypes. For example, the human GALR2 and GALR3 genes were cloned, which allowed for their expression in cell lines and subsequent pharmacological characterization. nih.gov

Reverse transcription-polymerase chain reaction (RT-PCR) is a widely used technique to detect and quantify the messenger RNA (mRNA) expression of galanin and its receptors in various tissues. This method provides insights into the specific locations where the components of the galaninergic system are synthesized. For instance, RT-PCR has been used to confirm the expression of GALR1 in CNS tumors. guidetomalariapharmacology.org

Site-directed mutagenesis is a powerful tool used to understand the structure-function relationships of galanin receptors. By altering specific amino acid residues in the receptor protein, researchers can identify key sites involved in ligand binding and G-protein coupling. nih.gov This technique, combined with functional assays, has been used to investigate why GALR1 and GALR2 couple to different G-protein pathways (Gi/o versus Gq/11, respectively). nih.govbiorxiv.org These molecular approaches, often combined with computational homology modeling, are crucial for elucidating the precise molecular mechanisms of galanin receptor activation and signaling. pnas.org

Gene Expression Analysis (e.g., mRNA, Protein)

The investigation of Galanin(3-29) (pig) and its physiological roles is deeply connected to understanding the expression patterns of the galanin gene (GAL) and its corresponding receptors (GALR1, GALR2, GALR3). Gene expression analysis at both the messenger RNA (mRNA) and protein levels provides critical insights into the location and regulation of the galaninergic system components, which are essential for interpreting the function of specific fragments like Galanin(3-29).

mRNA Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is a primary technique used to measure the abundance of specific mRNA transcripts. Studies in pigs have utilized this method to determine the expression levels of GAL and its receptors in various tissues. For instance, research on experimental colitis in pigs analyzed the expression of GAL, GalR1, GalR2, and GalR3 in the colonic wall, specifically within the muscular membrane, the mucosa/submucosa layer, and isolated lymphocytes. researchgate.net This approach allows researchers to observe changes in gene expression in response to pathological conditions. researchgate.net In these studies, expression levels are typically normalized to a stable housekeeping gene, such as glyceraldehyde-6-phosphate dehydrogenase (GAPDH), for accurate comparison between control and experimental groups. researchgate.net

Similarly, investigations into the ovine hypothalamus and pituitary gland have used mRNA expression analysis to study how galanin and its receptors change with age and gender, suggesting their involvement in growth and reproduction. bioscientifica.com While not specific to pigs, these studies highlight the methodology's utility in understanding the dynamic regulation of the galanin system.

Protein Expression Analysis: Western blot analysis is a key technique for detecting and quantifying specific proteins in tissue samples. This method has been employed to confirm the presence and relative abundance of galanin receptors in porcine tissues. For example, in the porcine myometrium, Western blotting has been used to identify GALR1 and GALR2 proteins, revealing their expression in both healthy and inflamed uterine tissues. mdpi.com This technique provides crucial evidence that the machinery (i.e., receptors) necessary for a response to galanin and its fragments is present in a given tissue. The specificity of the protein bands is confirmed by their molecular weight, such as approximately 40 kDa for GALR1 and 42 kDa for GALR2 in pig uterine tissue. mdpi.com

The table below summarizes findings from gene expression analyses in porcine models.

| Methodology | Target | Tissue Studied (Pig) | Key Findings |

| Real-Time PCR | GAL, GALR1, GALR2, GALR3 mRNA | Colon (muscular membrane, mucosa/submucosa, lymphocytes) | Expression of GAL and its receptors was detected in all studied compartments of the colonic wall. researchgate.net |

| Western Blot | GALR1, GALR2 Protein | Myometrium | Both GALR1 and GALR2 proteins were expressed in healthy and inflamed uterine tissues; GALR1 expression was reduced during inflammation. mdpi.com |

Reporter Gene Assays

Reporter gene assays are powerful in vitro tools used to study the activation of G protein-coupled receptors (GPCRs) like the galanin receptors and the regulatory elements that control gene expression. These assays are instrumental in characterizing the pharmacological profiles of ligands such as Galanin(3-29) (pig).

In a typical setup to assess receptor activation, a cell line (e.g., HEK293) is engineered to express a specific galanin receptor subtype (e.g., GALR3). These cells also contain a reporter gene construct, where a reporter gene like luciferase (luc) is placed under the control of a specific response element, such as the serum response element (SRE). When a ligand binds to and activates the receptor, it initiates an intracellular signaling cascade that leads to the activation of transcription factors binding to the response element, thereby driving the expression of the reporter gene. The resulting signal (e.g., light output from luciferase) is measured and serves as a quantitative readout of receptor activation.

This methodology has been used to determine the activity of various galanin fragments. For example, the activity of Galanin(3-29) (pig) at the human GALR3 receptor was determined by measuring SRE-luc activity in HEK293 cells. guidetopharmacology.org Such assays are crucial for screening compounds and determining their agonist or antagonist properties and their potency at specific receptor subtypes. guidetopharmacology.orgresearchgate.net

Reporter assays are also used to analyze the promoter region of the galanin gene itself. By linking the galanin promoter to a reporter gene, researchers can identify regulatory elements and study how different stimuli (e.g., forskolin (B1673556) or TPA) affect gene transcription. researchgate.net

Immunochemical and Histological Approaches (e.g., Immunohistochemistry)

Immunochemical and histological techniques are fundamental for visualizing the distribution of galanin and its receptors within tissues, providing anatomical context to functional studies.

Immunohistochemistry (IHC): This is the most common technique used to localize galanin-containing neurons and nerve fibers. It involves using specific antibodies that bind to the galanin peptide within fixed tissue sections. The antibody-antigen complex is then visualized using fluorescent or chromogenic labels.

Studies in pigs have extensively used IHC to map the distribution of galanin immunoreactivity.

Gastrointestinal Tract: Galanin-positive nerve structures are found in the porcine colon, with a higher percentage of immunoreactive neurons in the myenteric plexuses (11.20%) compared to the inner submucosal plexuses (4.03%). frontiersin.org Galanin-positive nerve fibers are also abundant in the submucosal layer, often associated with blood vessels. frontiersin.org

Respiratory Tract: In the pig trachea and bronchus, galanin-immunoreactive fibers have been detected in the smooth muscle, around seromucous glands, and in the adventitia of blood vessels. nih.gov A small number of galanin-immunoreactive ganglion cells have also been identified in the tracheobronchial wall. nih.gov

Uterus: GAL-positive nerve fibers have been described in the porcine endometrium and myometrium, where they are found among muscle cells and surrounding blood vessels. mdpi.com

Radioimmunoassay (RIA): This technique is used to quantify the concentration of a peptide in tissue extracts. It was used to determine galanin concentrations in different regions of the porcine respiratory tract, finding the highest levels in the bronchus and trachea. nih.gov

The table below summarizes the localization of galanin in pig tissues as determined by immunochemical methods.

| Tissue (Pig) | Location of Galanin Immunoreactivity | Method |

| Colon | Myenteric and submucosal neurons; nerve fibers in the submucosal layer. frontiersin.org | Immunohistochemistry |

| Trachea & Bronchus | Nerve fibers in smooth muscle, around seromucous glands, and blood vessels; some ganglion cells. nih.gov | Immunohistochemistry |

| Uterus | Nerve fibers in endometrium and myometrium. mdpi.com | Immunohistochemistry |

| Respiratory Tract | Highest concentrations in bronchus and trachea. nih.gov | Radioimmunoassay |

Electrophysiological Recordings

Electrophysiological recordings are used to directly measure the electrical properties of neurons and their responses to neurotransmitters like galanin. These techniques are essential for understanding the functional effects of galanin and its fragments on neuronal excitability and synaptic transmission.

Intracellular and patch-clamp recording techniques allow researchers to measure a neuron's membrane potential, firing rate, and postsynaptic potentials. By applying galanin or its fragments to the preparation (e.g., a tissue slice or cultured neurons), scientists can observe direct effects on neuronal function.

While many detailed electrophysiological studies have been conducted in guinea pig models, the findings illustrate the methodologies used to probe the galaninergic system.

In the submucous plexus of the guinea pig ileum, galanin was shown to suppress slow noradrenergic inhibitory postsynaptic potentials and fast nicotinic excitatory postsynaptic potentials. nih.gov This inhibitory action was determined to be mediated presynaptically, as galanin suppressed the release of acetylcholine (B1216132) and norepinephrine. nih.gov

Studies on myenteric neurons showed that galanin's inhibitory action involves membrane hyperpolarization. physiology.org This effect is linked to the activation of an inwardly rectifying K+ current and the blockade of voltage-gated Ca2+ channels. physiology.org

In the hippocampus, intracellular recordings have been used to study the effects of different galanin fragments on CA3 neurons, revealing that some fragments can induce a dose-dependent hyperpolarization. nih.gov

These approaches are critical for dissecting the specific roles of galanin receptor subtypes (GALR1, GALR2, GALR3) in mediating the peptide's effects, as receptor-specific agonists and antagonists can be tested. nih.gov The evidence suggests that the inhibitory actions of galanin in the submucous plexus are mediated by the GALR1 receptor. nih.gov

Structure Activity Relationships and Comparative Analyses of Galanin 3 29 Pig

Identification of Key Amino Acid Residues for Biological Activity

The biological activity of galanin is critically dependent on specific amino acid residues within its sequence. Tryptophan at position 2 (Trp2) has been identified as crucial for receptor binding cdnsciencepub.com. The N-terminal region of galanin, spanning residues 1 through 17, is well-resolved and forms direct contacts with the galanin receptors pnas.org. This N-terminal segment, especially residues 1-15, is essential for receptor recognition and binding, demonstrating high conservation across species diva-portal.orgpancreapedia.org. Consequently, the removal of N-terminal amino acids, such as Glycine (B1666218) at position 1, leads to a loss of binding affinity for galanin receptors guidetopharmacology.orgguidetopharmacology.org. Specifically, the removal of the first two amino acids results in a significant reduction in binding affinity guidetopharmacology.orgguidetopharmacology.org. For the GAL3 receptor, residues 17-19 of galanin are required for binding guidetopharmacology.org.

Galanin(3-29) (pig), a fragment lacking the first two N-terminal amino acids, generally exhibits low affinity or is inactive at GALR1 and GALR2 receptors guidetopharmacology.orgcore.ac.uk. For instance, it is inactive at the rat GAL-R1 receptor, where full-length galanin is active physiology.org. However, this fragment has been reported to be fully active at a pituitary-specific rat galanin receptor, designated GAL-RW physiology.org. Furthermore, Galanin(3-29) (pig) demonstrates low affinity for the GALR3 receptor researchgate.net.

Comparison with Full-Length Porcine Galanin and Other Truncated Forms

Comparative analyses reveal that Galanin(3-29) (pig) typically possesses lower binding affinity and reduced biological activity compared to full-length porcine galanin (pGAL-(1-29)) guidetopharmacology.orgcore.ac.ukphysiology.orgoup.com. For example, while full-length porcine galanin binds to rat GALR1 with a Ki of 0.9 nM, Galanin(3-29) (pig) is inactive at this receptor core.ac.ukphysiology.org. Similarly, Galanin(3-29) (pig) shows low affinity for GALR1 and GALR2, whereas full-length galanin exhibits high affinity for these receptors guidetopharmacology.orgcore.ac.uk.

Other truncated forms of galanin also display differential receptor engagement. Porcine galanin fragments such as Galanin(1-10), Galanin(1-15), and Galanin(1-20) have shown equipotent activity to full-length galanin in certain assays, such as inhibiting binding to guinea pig stomach smooth muscle cells nih.gov. Galanin(1-16) demonstrates high affinity for both GALR1 and GALR2 receptors in rat systems, contrasting with the low affinity of Galanin(3-29) (pig) for these same receptors core.ac.uk. Galanin(2-29) exhibits high affinity for GALR2 and GALR3 but reduced affinity for GALR1 core.ac.uk. Interestingly, Galanin(1-15) has shown comparable binding affinity to full-length galanin and exhibits distinct electrophysiological effects on specific neuronal populations pnas.orgdiva-portal.org.

Species-Specific Differences in Galanin Fragment Activity (e.g., Rat vs. Pig vs. Human)

Significant species-specific differences exist in galanin and its fragments' activity due to variations in receptor subtypes and amino acid sequences, particularly in the C-terminal regions, while the N-terminus (residues 1-15) remains highly conserved pancreapedia.orgguidetopharmacology.orgut.ee. Human galanin is a 30-amino acid peptide lacking C-terminal amidation, whereas porcine galanin is a 29-amino acid peptide with C-terminal amidation diva-portal.orgresearchgate.netpancreapedia.orgcas.czut.eefrontiersin.org. These structural differences can influence receptor binding and efficacy.

For instance, Galanin(3-29) (pig) is inactive at the rat GAL-R1 receptor, whereas rat galanin is active at this receptor physiology.org. Similarly, Galanin(3-29) (rat/mouse) also displays low affinity for rat GALR1 and GALR2 receptors guidetopharmacology.org. Differences in receptor affinity are also observed between species for the same fragment. For example, porcine galanin exhibits a Kd of 0.98 nM for rat GALR3, while human galanin has a Kd of 2.23 nM for human GALR3 researchgate.net. The rank order of affinity for human GALR3 includes porcine galanin with high affinity, while galanin-(3-29) has low affinity researchgate.net.

Insights from Mutagenesis and Analog Studies